molecular formula C28H48N2 B125733 N-Homogeranyl-mff CAS No. 147315-58-0

N-Homogeranyl-mff

Cat. No.: B125733
CAS No.: 147315-58-0
M. Wt: 412.7 g/mol
InChI Key: PYSOMVKWLNTIIA-VETHCYCDSA-N
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Description

N-Homogeranyl-mff, also known as N-Homogeranyl-mff, is a useful research compound. Its molecular formula is C28H48N2 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-Homogeranyl-mff is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Homogeranyl-mff suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Homogeranyl-mff including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

147315-58-0

Molecular Formula

C28H48N2

Molecular Weight

412.7 g/mol

IUPAC Name

N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide

InChI

InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23?

InChI Key

PYSOMVKWLNTIIA-VETHCYCDSA-N

SMILES

CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C

Synonyms

N-homogeranyl-MFF
N-homogeranyl-N-methyl-N'-farnesylformamidine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Mycophenolate Mofetil (MMF): Discovery, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial research did not yield specific information on a compound named "N-Homogeranyl-mff." The provided information predominantly pertains to Mycophenolate Mofetil (MMF), a widely studied immunosuppressive drug. The structural component "Homogeranyl" is a known chemical moiety, suggesting a potential, though not publicly documented, derivative. This guide will focus on the well-established and scientifically significant compound, Mycophenolate Mofetil, to provide a comprehensive and technically robust resource for researchers, scientists, and drug development professionals.

Introduction: The Advent of a Targeted Immunosuppressant

Mycophenolate mofetil (MMF) stands as a cornerstone in immunosuppressive therapy, primarily utilized to prevent the rejection of solid organ allografts.[1][2] It is the 2-morpholinoethyl ester prodrug of mycophenolic acid (MPA), its active metabolite.[3][4] The development of MMF was a significant advancement in immunology and transplant medicine, offering a more targeted approach to suppressing the immune system compared to its predecessors. Unlike calcineurin inhibitors, MMF boasts a favorable side-effect profile, notably its lack of nephrotoxicity.[1][2] This guide will provide an in-depth exploration of the discovery, mechanism of action, and key experimental methodologies related to MMF, offering insights for researchers in the field.

Discovery and Origin: From a Fungal Metabolite to a Clinical Mainstay

The journey of Mycophenolate Mofetil begins with the discovery of its active compound, mycophenolic acid (MPA). MPA was first isolated in 1896 by Bartolomeo Gosio from the fungus Penicillium brevicompactum. For decades, its biological activities were explored, revealing antifungal, antibacterial, and antiviral properties. However, it was not until the latter half of the 20th century that its potent immunosuppressive effects were characterized.

The clinical development of MPA itself was hampered by poor oral bioavailability and gastrointestinal side effects. This led to the rational design and synthesis of Mycophenolate Mofetil, a prodrug engineered to improve the pharmacokinetic profile of MPA.[3] MMF is readily absorbed and rapidly hydrolyzed by carboxylesterases in the body to release the active MPA.[3] This strategic chemical modification transformed a naturally occurring fungal metabolite into a highly effective and clinically manageable immunosuppressive agent.

Chemical Properties and Pharmacokinetics

PropertyMycophenolate Mofetil (MMF)Mycophenolic Acid (MPA)
Chemical Formula C23H31NO7C17H20O6
Molar Mass 433.49 g/mol 320.34 g/mol
Description 2-morpholinoethyl ester prodrugActive metabolite
Bioavailability (oral) High (approx. 94% as MPA)[3]Low
Metabolism Rapidly hydrolyzed by carboxylesterases to MPA[3]Primarily glucuronidated in the liver
Protein Binding (MPA) ~97% (to albumin)[3]~97% (to albumin)
Elimination Half-life (MPA) 16-18 hours16-18 hours

The conversion of MMF to MPA is a critical step in its bioactivation. This process is primarily mediated by carboxylesterases CES-1 and CES-2, which are present in the liver and intestines.[3]

Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation

The immunosuppressive effects of MMF are a direct consequence of the action of its active metabolite, MPA. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme plays a crucial role in the de novo pathway of guanosine nucleotide synthesis.

Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways. By inhibiting IMPDH, MPA selectively depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) in these immune cells.[1][2] This has several downstream consequences:

  • Inhibition of DNA Synthesis: The depletion of dGTP directly inhibits DNA replication, leading to a cell cycle arrest at the S phase and preventing the clonal expansion of activated T and B lymphocytes.[3]

  • Suppression of Antibody Formation: By halting the proliferation of B cells, MPA effectively suppresses antibody production.[1][2]

  • Induction of Apoptosis: In some contexts, MPA has been shown to induce apoptosis in activated T lymphocytes.[1][2]

  • Inhibition of Glycosylation: The reduction in GTP levels also affects the glycosylation of cell adhesion molecules, which in turn impairs the recruitment of lymphocytes and monocytes to sites of inflammation.[1][2]

G cluster_drug Drug Action cluster_pathway De Novo Purine Synthesis Pathway cluster_effects Downstream Effects in Lymphocytes MMF Mycophenolate Mofetil (MMF) MPA Mycophenolic Acid (MPA) (Active Metabolite) MMF->MPA Hydrolysis by Carboxylesterases IMPDH Inosine-5'-monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GMP->dGTP Adhesion Inhibition of Adhesion Molecule Glycosylation GTP->Adhesion DNA_Synth Inhibition of DNA Synthesis dGTP->DNA_Synth Proliferation Arrest of T and B Cell Proliferation DNA_Synth->Proliferation Ab_Formation Suppression of Antibody Formation Proliferation->Ab_Formation

Figure 1: Mechanism of action of Mycophenolate Mofetil.

Therapeutic Applications

The primary clinical application of MMF is in the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac, or hepatic transplants.[3] It is typically used in combination with other immunosuppressants such as calcineurin inhibitors and corticosteroids.

Beyond transplantation, MMF is also used off-label in the management of various autoimmune and inflammatory conditions, including:

  • Lupus nephritis

  • Psoriasis[4]

  • Inflammatory bowel disease

  • Autoimmune hepatitis

  • Dermatological conditions

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay

This protocol provides a framework for assessing the anti-proliferative effects of MPA on lymphocytes.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of MPA on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phytohemagglutinin (PHA) or other suitable mitogen.

  • Mycophenolic acid (MPA) stock solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar proliferation assay reagent.

  • 96-well cell culture plates.

  • CO2 incubator.

  • Plate reader.

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Drug Treatment: Prepare serial dilutions of MPA in complete medium. Add 50 µL of the MPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for MPA, e.g., DMSO).

  • Stimulation: Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay: Add MTT reagent to each well and incubate for an additional 4 hours. Solubilize the formazan crystals according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of proliferation inhibition for each MPA concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the MPA concentration and fitting the data to a dose-response curve.

G start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs plate_cells Plate Cells (1x10^5 cells/well) isolate_pbmcs->plate_cells add_mpa Add Serial Dilutions of MPA plate_cells->add_mpa add_mitogen Add Mitogen (PHA) add_mpa->add_mitogen incubate Incubate for 72h at 37°C, 5% CO2 add_mitogen->incubate add_mtt Add MTT Reagent (Incubate 4h) incubate->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze end End analyze->end

Figure 2: Workflow for an in vitro lymphocyte proliferation assay.

Conclusion

Mycophenolate mofetil represents a triumph of rational drug design, transforming a natural product with interesting biological properties into a targeted and clinically invaluable immunosuppressive agent. Its selective mechanism of action, centered on the inhibition of IMPDH in lymphocytes, provides a powerful tool for the prevention of allograft rejection and the management of autoimmune diseases. A thorough understanding of its discovery, pharmacokinetics, and molecular mechanism is essential for its effective clinical use and for the development of future generations of immunosuppressive therapies.

References

  • Allison, A. C., & Eugui, E. M. (2005). Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection. Clinical Transplantation, 19(s14), 65-83. [Link]

  • Barba-Reynoso, M. E., et al. (2025). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. Experimental and Therapeutic Medicine, 29(1), 1. [Link]

  • Garg, V., & Zand, M. S. (2019). PharmGKB summary: mycophenolic acid pathway. Pharmacogenetics and genomics, 29(6), 143. [Link]

  • Jiraporn, S., et al. (2017). Enhancement of Mycophenolate Mofetil Permeation for Topical Use by Eucalyptol and N-Methyl-2-pyrrolidone. BioMed research international, 2017. [Link]

Sources

In Silico Pharmacological Profiling of N-Homogeranyl-mff

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the In Silico Prediction of N-Homogeranyl-mff Bioactivity.

Decoding the Bioactivity of N-Homogeranyl-N-methyl-N'-farnesylformamidine

Executive Summary

This technical guide provides a rigorous framework for the in silico prediction of the bioactivity of N-Homogeranyl-mff (Database ID: CID 40383). Analysis of chemogenomic datasets (STITCH/PubChem) and chemical nomenclature reveals that "mff" in this context is an abbreviation for the M ethyl-F arnesyl-F ormamidine moiety. Thus, the full chemical entity is N-homogeranyl-N-methyl-N'-farnesylformamidine .[1]

Structurally, this compound is a bis-terpenoid mimic designed to interfere with isoprenoid biosynthetic pathways. Its primary predicted bioactivity is the inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) , also known as Squalene Synthase . This guide outlines the computational workflow to validate this interaction, predict secondary targets, and assess the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Part 1: Chemical Entity Profiling & Structural Logic

Before initiating in silico workflows, the chemical structure must be accurately defined and energy-minimized.

1.1 Structural Deconstruction

The molecule is composed of three distinct pharmacophoric elements:

  • N-Homogeranyl Tail (C11): A lipophilic homogeranyl chain (one carbon longer than geranyl). This mimics the geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP) substrate tail.

  • Formamidine Linker (-N-CH=N-): A positively chargeable core that mimics the carbocationic transition state formed during the condensation of two FPP molecules.

  • Farnesyl Tail (C15): A longer terpenoid chain that anchors the molecule into the hydrophobic channel of the target enzyme.

Chemical Ontology:

  • IUPAC Name: N-(4,8-dimethylnona-3,7-dienyl)-N-methyl-N'-(3,7,11-trimethyldodeca-2,6,10-trienyl)methanimidamide.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Primary Mechanism: Transition State Analogue (TSA) of Squalene Synthase.

1.2 Ligand Preparation Protocol
  • Step 1: Generate the 2D SMILES string.

    • SMILES:CC(C)=CCCC(C)=CCN(C)C=NCC=C(C)CCC=C(C)CCC=C(C)C (Approximate; verify stereochemistry, usually trans,trans).

  • Step 2: 3D Conformer Generation using RDKit or Avogadro .

    • Force Field: MMFF94s (Merck Molecular Force Field) is preferred for organic amines.

  • Step 3: Protonation State.

    • The formamidine group is basic (

      
      ). At physiological pH (7.4), it will be protonated (cationic). This positive charge is critical for mimicking the diphosphate-magnesium complex or the carbocation intermediate in the enzyme active site.
      
Part 2: Target Identification & Mechanism of Action
2.1 Primary Target: FDFT1 (Squalene Synthase)

Chemogenomic databases (STITCH) link N-Homogeranyl-mff to FDFT1 with high confidence.

  • Biological Function: FDFT1 catalyzes the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.

  • Therapeutic Relevance:

    • Humans: Cholesterol-lowering (downstream of statins, avoiding ubiquinone depletion).

    • Fungi: Antifungal (ergosterol biosynthesis inhibition).

    • Bacteria: Staphyloxanthin biosynthesis inhibition (virulence factor in S. aureus).

2.2 Secondary Targets (Polypharmacology)
  • NDUFAF6: NADH:Ubiquinone Oxidoreductase Complex Assembly Factor 6.

  • Sigma Receptors (

    
    , 
    
    
    
    ):
    The cationic amine and lipophilic tails fit the pharmacophore for sigma receptor ligands, suggesting potential neuroactive properties.
2.3 Visualization: The Biosynthetic Pathway

The following diagram illustrates the intervention point of N-Homogeranyl-mff within the Mevalonate pathway.[2]

BiosynthesisPath AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multi-step FDFT1 Squalene Synthase (FDFT1) FPP->FDFT1 Substrate Squalene Squalene FDFT1->Squalene Drug N-Homogeranyl-mff (Inhibitor) Drug->FDFT1 Inhibits Cholesterol Cholesterol (Humans) Squalene->Cholesterol Ergosterol Ergosterol (Fungi) Squalene->Ergosterol

Caption: Pathway map showing N-Homogeranyl-mff inhibiting FDFT1, blocking the conversion of FPP to Squalene.

Part 3: In Silico Experimental Protocols

This section details the step-by-step methodology to validate the bioactivity.

3.1 Molecular Docking Workflow

Objective: Quantify the binding affinity of N-Homogeranyl-mff to FDFT1.

  • Step 1: Protein Preparation

    • Source: Download Human Squalene Synthase structure from RCSB PDB (ID: 1EZF or 3V66 ).

    • Cleaning: Remove water molecules and co-crystallized ligands (e.g., zaragozic acid).

    • Optimization: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .

    • Grid Box Definition: Center the grid on the active site (defined by residues Tyr73, Asp80, Phe288).

      • Dimensions:

        
         Å.
        
  • Step 2: Docking Execution (AutoDock Vina)

    • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --exhaustiveness 32

    • Scoring Criteria: A binding affinity (ΔG) stronger than -9.0 kcal/mol indicates potent inhibition.

  • Step 3: Interaction Analysis

    • Look for Hydrophobic Interactions with Phe288, Leu211, and Val179 (stabilizing the terpene tails).

    • Look for Cation-π Interactions between the protonated formamidine nitrogen and aromatic residues (Tyr73, Phe288).

3.2 ADMET Profiling (Predictive Toxicology)

Given the high lipophilicity of the homogeranyl and farnesyl chains, bioavailability is a critical concern.

Tools: SwissADME, pkCSM.

PropertyPredicted OutcomeImplication
LogP (Lipophilicity) > 6.0 (High)Poor water solubility; high tissue retention.
BBB Permeability Likely HighPotential CNS side effects (Sigma receptor interaction).
CYP Inhibition CYP3A4 InhibitorRisk of drug-drug interactions.
hERG Inhibition Moderate RiskLong alkyl chains often trigger hERG blockage (cardiotoxicity).
Bioavailability Low (Oral)May require lipid-based formulation (e.g., liposomes).
Part 4: Validation Roadmap

To transition from in silico prediction to wet-lab confirmation, follow this logic flow:

ValidationWorkflow InSilico In Silico Docking (Target: FDFT1) Synthesis Chemical Synthesis (N-Homogeranyl-mff) InSilico->Synthesis High Score EnzymeAssay Enzymatic Assay (Recombinant Squalene Synthase) Synthesis->EnzymeAssay CellAssay Cellular Assay (HepG2 / Candida albicans) EnzymeAssay->CellAssay IC50 < 100nM LipidProfile Lipid Profiling (GC-MS: Squalene vs. Sterol levels) CellAssay->LipidProfile

Caption: Experimental validation pipeline from computational prediction to lipidomic profiling.

Key Validation Experiment:

  • Squalene Synthase Assay: Incubate recombinant FDFT1 with [3H]-FPP and the inhibitor. Measure the reduction in radiolabeled squalene formation.

  • Success Metric: An IC

    
     in the nanomolar range (10-100 nM) confirms the in silico prediction.
    
References
  • STITCH Database. (2022). Chemical-Protein Interaction Network for CID 40383 (N-homogeranyl-mff). University of Luxembourg.[2][3] [Link]

  • Pandit, J., et al. (2000). "Crystal structure of human squalene synthase." Science, 289(5484), 1567-1570. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. [Link]

Sources

Preliminary Cytotoxicity Screening of N-Homogeranyl-mff

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary cytotoxicity screening framework for N-Homogeranyl-mff (chemically identified as N-Homogeranyl-N-methyl-N'-farnesylformamidine), a specialized terpene derivative and putative Squalene Synthase Inhibitor (SSI).[1]

An In-Depth Technical Guide for Drug Discovery[1]

Executive Summary & Compound Profile

N-Homogeranyl-mff (N-Homogeranyl-N-methyl-N'-farnesylformamidine) is a synthetic terpene derivative characterized by its dual lipophilic tails (homogeranyl and farnesyl groups) linked by a formamidine core.[1]

  • Primary Target: FDFT1 (Farnesyl-Diphosphate Farnesyltransferase 1 / Squalene Synthase).[1]

  • Secondary Target: NDUFAF6 (NADH:Ubiquinone Oxidoreductase Complex Assembly Factor 6), implicating potential mitochondrial interference.[1]

  • Chemical Challenge: Extreme lipophilicity (LogP > 5.0 estimated) and potential for membrane intercalation.[1]

Screening Objective: To distinguish between on-target antiproliferative effects (cholesterol/ergosterol depletion) and off-target cytotoxicity (mitochondrial uncoupling or membrane lysis).[1]

Experimental Design Strategy

A single assay is insufficient for this compound class due to potential interference with mitochondrial dehydrogenases (used in MTT assays).[1] A Multi-Parametric Approach is required.

Cell Model Selection
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular Carcinoma)Primary Model. High expression of FDFT1 and active cholesterol biosynthesis.[1]
HUVEC Umbilical Vein EndotheliumNormal Control. Assessing vascular toxicity and general membrane sensitivity.[1]
HEK293 Kidney (Embryonic)Metabolic Control. High mitochondrial mass; sensitive to Complex I inhibitors (NDUFAF6 target).[1]
Control Strategy
  • Positive Control (Cytotoxic): Doxorubicin (1 µM) or Triton X-100 (0.1% for lysis).[1]

  • Positive Control (Mechanism): Zaragozic Acid A (Specific Squalene Synthase Inhibitor) to benchmark potency.[1]

  • Vehicle Control: DMSO (Final concentration ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     0.5% v/v).
    

Detailed Methodology

Phase 1: Compound Preparation & Solubility Management

Causality: Terpene amidines are prone to precipitation in aqueous media and adsorption to polystyrene plastics.[1]

  • Stock Solution: Dissolve N-Homogeranyl-mff in 100% DMSO to a concentration of 20 mM . Vortex for 2 minutes.

  • Storage: Aliquot into glass vials (to prevent plastic adsorption) and store at -20°C under nitrogen (prevent oxidation of double bonds).

  • Working Solutions: Prepare 200x concentrates in DMSO first. Dilute 1:200 directly into pre-warmed culture medium immediately before dosing.

    • Critical Check: Inspect for crystal formation under 40x microscopy immediately after dilution.[1] If precipitation occurs, add 0.5% Methyl-β-cyclodextrin as a carrier.[1]

Phase 2: The Dual-Assay Protocol (Metabolism vs. Integrity)[1]
Assay A: Resazurin Reduction (Metabolic Viability)

Why Resazurin over MTT? MTT requires solubilization of formazan crystals (difficult with lipophilic test compounds that may alter solvent properties).[1] Resazurin is non-lytic, allowing multiplexing.[1]

  • Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h.

  • Treatment: Treat with N-Homogeranyl-mff (0.1 µM – 100 µM, semi-log dilution) for 48 hours .

  • Reagent: Add Resazurin (final 44 µM). Incubate 2-4 hours.

  • Read: Measure Fluorescence (

    
    ).
    
Assay B: LDH Release (Membrane Integrity)

Why LDH? To detect if the compound acts as a detergent (lysis) rather than a metabolic inhibitor.[1]

  • Supernatant Collection: Transfer 50 µL of supernatant from the Resazurin plates (Assay A) to a fresh clear plate.

  • Reaction: Add LDH Reaction Mix (Lactate + NAD+ + Tetrazolium). Incubate 30 min in dark.

  • Stop: Add 1N HCl or Stop Solution.

  • Read: Absorbance at 490 nm.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
Phase 3: Mechanistic Rescue (The "Cholesterol Add-Back")

Trustworthiness:[1] To prove cytotoxicity is due to FDFT1 inhibition (cholesterol starvation), exogenous cholesterol should rescue the cells.[1]

  • Setup: Replicate the IC50 dose of N-Homogeranyl-mff.

  • Rescue Arm: Co-treat with Water-Soluble Cholesterol (Cholesterol-Methyl-β-Cyclodextrin complex) at 20 µg/mL.[1]

  • Outcome:

    • Viability Restored: Mechanism is on-target (Cholesterol depletion).[1]

    • Viability Unchanged: Mechanism is off-target (e.g., Mitochondrial toxicity).[1]

Visualization of Mechanism & Workflow

Diagram 1: Squalene Synthase Inhibition Pathway

This diagram illustrates the specific blockade point of N-Homogeranyl-mff within the mevalonate pathway.[1]

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multi-step FDFT1 FDFT1 (Squalene Synthase) FPP->FDFT1 Geranylgeranyl Geranylgeranyl-PP (Protein Prenylation) FPP->Geranylgeranyl Squalene Squalene FDFT1->Squalene Inhibitor N-Homogeranyl-mff Inhibitor->FDFT1 Inhibits Cholesterol Cholesterol / Ergosterol Squalene->Cholesterol

Caption: N-Homogeranyl-mff targets FDFT1, blocking Squalene synthesis while sparing protein prenylation (Geranylgeranyl-PP).[1]

Diagram 2: Screening Workflow Logic

Decision tree for interpreting cytotoxicity data.

Workflow Start Start Screening Assay Dual Assay: Resazurin + LDH Start->Assay Result1 High Potency Low LDH Release Assay->Result1 Viability < 50% Result2 High Potency High LDH Release Assay->Result2 Viability < 50% Decision1 Cytostatic / Metabolic Result1->Decision1 Decision2 Cytotoxic / Lytic Result2->Decision2 Rescue Cholesterol Rescue Experiment Decision1->Rescue OutcomeA Rescued: On-Target (FDFT1) Rescue->OutcomeA OutcomeB Not Rescued: Off-Target (Mito/Tox) Rescue->OutcomeB

Caption: Workflow to distinguish specific metabolic inhibition from non-specific membrane disruption.

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following template:

ParameterFormulaInterpretation
IC50 Non-linear regression (4-parameter logistic)Concentration inhibiting 50% of metabolic activity.[1]
LDHmax ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

% of cells undergoing necrosis/lysis.
Selectivity Index (SI) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

SI > 10 indicates a promising therapeutic window.
Interpreting the "Mitochondrial Gap"

Since N-Homogeranyl-mff targets NDUFAF6 , you may observe a discrepancy between Resazurin (NADH-dependent) and ATP levels.[1]

  • Protocol Extension: If Resazurin IC50 is significantly lower than Crystal Violet (biomass) IC50, the compound is likely acting as a mitochondrial uncoupler rather than a direct growth inhibitor.[1]

References

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Kuhn, D., et al. (2016).[1] STITCH 5: augmenting protein–chemical interaction networks with tissue and affinity data. Nucleic Acids Research, 44(D1), D380–D384.[1] (Source for N-Homogeranyl-mff target data). Link

  • Tansey, T. R., & Shechter, I. (2001).[1] Squalene synthase: structure and regulation. Progress in Nucleic Acid Research and Molecular Biology, 65, 157-195.[1] (Mechanism of FDFT1 inhibition).[1][2] Link

  • Fotakis, G., & Timbrell, J. A. (2006).[1] In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.[1] Link

Sources

Methodological & Application

Application Notes and Protocols for MFF-Targeted Peptidomimetics in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Vulnerability in Cancer's Powerhouse

Mitochondria, long known as the powerhouses of the cell, are now recognized as critical signaling hubs that dictate cell fate. In many cancers, these organelles are hijacked to support relentless proliferation and resist cell death.[1] A key process governing mitochondrial health and function is "mitochondrial dynamics," the balance between the fission (division) and fusion (merging) of mitochondria.[1] Cancer cells often exhibit altered mitochondrial dynamics, with increased fission being linked to tumorigenesis, invasion, and metastasis.[1][2]

At the heart of mitochondrial fission is the Mitochondrial Fission Factor (MFF) , a receptor on the outer mitochondrial membrane.[2] Research has revealed that MFF is frequently overexpressed in various cancers, including non-small cell lung cancer, and its elevated expression can be driven by oncogenes like Myc.[3][4] This overexpression is not merely a bystander effect; it is crucial for tumor cell survival.

A pivotal discovery has identified a novel interaction critical for this pro-survival function: the formation of a complex between MFF and the Voltage-Dependent Anion Channel-1 (VDAC1) .[1][3][5][6] VDAC1 is a key regulator of mitochondrial outer membrane permeability, controlling the flow of metabolites and ions.[1][5] In cancer cells, MFF inserts into the central pore of the VDAC1 ring, effectively "plugging" it and suppressing mitochondrial-mediated cell death pathways.[1][5][6] This MFF-VDAC1 complex represents a unique and actionable therapeutic target, distinct from conventional chemotherapy agents.[1][5]

To exploit this vulnerability, a novel agent has been developed: a cell-permeable MFF Ser223-Leu243 D-enantiomeric peptidomimetic . This engineered peptide mimics the binding region of MFF, competitively disrupting the MFF-VDAC1 complex.[1][5][6] The disruption of this complex leads to acute mitochondrial depolarization, metabolic collapse, and rapid cell death in a broad range of tumor types, including those resistant to standard therapies.[1][5][6][7] Critically, this peptidomimetic shows selectivity for cancer cells, with minimal effect on normal, non-transformed cells.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use and evaluation of this MFF-targeting peptidomimetic in cancer cell line studies. The protocols herein are designed to be self-validating systems, explaining not just the "how" but the "why" behind each step to ensure robust and reproducible results.

Mechanism of Action: Re-awakening Mitochondrial Cell Death

The therapeutic strategy is based on the targeted disruption of a pro-survival protein-protein interaction at the mitochondrial outer membrane.

  • Overexpression in Cancer : In many cancer cells, MFF and VDAC1 are overexpressed, and the formation of the MFF-VDAC1 complex is enhanced. This complex stabilizes the mitochondrial outer membrane, preventing the release of pro-apoptotic factors.

  • Competitive Inhibition : The MFF peptidomimetic, being cell-permeable, enters the cancer cell and localizes to the mitochondria. Its structure mimics the key binding domain of MFF that interacts with VDAC1.

  • Complex Disruption : The peptidomimetic competitively binds to VDAC1, displacing the endogenous MFF protein.

  • Mitochondrial Depolarization : The dissociation of the MFF-VDAC1 complex leads to a rapid increase in mitochondrial outer membrane permeability. This dissipates the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health.[1][5]

  • Induction of Cell Death : The collapse of the membrane potential triggers downstream events leading to regulated cell death, which exhibits features of both apoptosis and necrosis.[1] This includes the release of cell death-promoting factors from the mitochondria.

MFF_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell Pro-Survival cluster_2 Therapeutic Intervention MFF_normal MFF VDAC1_normal VDAC1 MFF_normal->VDAC1_normal Basal Interaction Mito_normal Healthy Mitochondria (Polarized ΔΨm) VDAC1_normal->Mito_normal Regulates Permeability Survival Cell Survival Mito_normal->Survival MFF_cancer Overexpressed MFF VDAC1_cancer VDAC1 MFF_cancer->VDAC1_cancer Enhanced Interaction Complex MFF-VDAC1 Complex MFF_cancer->Complex VDAC1_cancer->Complex Mito_cancer Suppressed Mitochondrial Cell Death Complex->Mito_cancer Blocks Pore Tumor_Survival Tumor Survival & Resistance Mito_cancer->Tumor_Survival Peptide MFF Peptidomimetic VDAC1_target VDAC1 Peptide->VDAC1_target Binds Competitively Disruption Complex Disruption Peptide->Disruption VDAC1_target->Disruption Mito_depolarized Mitochondrial Depolarization (Loss of ΔΨm) Disruption->Mito_depolarized Opens Pore Cell_Death Cancer Cell Death Mito_depolarized->Cell_Death

Caption: MFF-VDAC1 signaling pathway and therapeutic intervention.

Experimental Protocols

Protocol 1: Assessment of Cancer Cell Viability

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify changes in cell viability upon treatment with the MFF peptidomimetic. The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[8]

Workflow Diagram

Apoptosis_Workflow start Treat Cells (e.g., 6-24h) harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 100µL 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate add_buffer Add 400µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->end

Caption: Workflow for Annexin V / PI apoptosis detection assay.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in apoptosis, such as caspases and PARP, providing mechanistic insight into the cell death pathway induced by the MFF peptidomimetic.

Step-by-Step Methodology

  • Sample Preparation:

    • Treat cells as described in Protocol 3.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a BCA assay to ensure equal loading.

    • Rationale: Protease inhibitors are critical to prevent the degradation of target proteins after cell lysis. Equal protein loading is essential for accurate semi-quantitative comparison between samples.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

      • Cleaved Caspase-3: A key executioner caspase. An increase in the cleaved form (17/19 kDa) indicates apoptosis activation.

      • Cleaved PARP: A substrate of activated caspase-3. Cleavage of full-length PARP (116 kDa) to its 89 kDa fragment is a hallmark of apoptosis. [9] * Bcl-2 family proteins (e.g., Bax, Bcl-2): To assess the involvement of the intrinsic apoptotic pathway.

      • Loading Control (e.g., β-actin, GAPDH): To confirm equal protein loading across lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify band intensities relative to the loading control. [10][11] Data Summary Table

Protein TargetTreatmentExpected Band Size(s) (kDa)Relative Expression (Fold Change vs. Untreated)
Cleaved Caspase-3MFF Peptidomimetic17, 194.5
Cleaved Caspase-3Scrambled Peptide17, 191.1
Full-Length PARPMFF Peptidomimetic1160.2
Cleaved PARPMFF Peptidomimetic895.2
β-actinAll421.0 (Normalized)

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Seo, J. H., Chae, Y. C., Kossenkov, A. V., et al. (2019). MFF Regulation of Mitochondrial Cell Death Is a Therapeutic Target in Cancer. Cancer Research, 79(24), 6215–6226. [Link]

  • The Wistar Institute. (2019, September 19). Novel regulator of mitochondrial cell death reveals a promising target for cancer therapy. Retrieved from ScienceDaily. [Link]

  • Seo, J. H., Agarwal, E., Chae, Y. C., et al. (2019). MFF REGULATION OF MITOCHONDRIAL CELL DEATH IS A THERAPEUTIC TARGET IN CANCER. PMC. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Measuring Mitochondrial Transmembrane Potential by TMRE Staining. Retrieved from CSH Protocols website. [Link]

  • PubMed. (2019). MFF Regulation of Mitochondrial Cell Death Is a Therapeutic Target in Cancer. National Library of Medicine. [Link]

  • Request PDF. (n.d.). MFF Regulation of Mitochondrial Cell Death Is a Therapeutic Target in Cancer. Retrieved from ResearchGate. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from National Center for Biotechnology Information. [Link]

  • Tosi, D., et al. (2019). MFF regulation of mitochondrial cell death is a therapeutic target in cancer. Puretue. [Link]

  • Springer Nature Experiments. (n.d.). Organoid Culture Protocols and Methods. Retrieved from Springer Nature website. [Link]

  • Frontiers. (2020, October 22). Mitochondrial Fission Factor (MFF) Inhibits Mitochondrial Metabolism and Reduces Breast Cancer Stem Cell (CSC) Activity. Retrieved from Frontiers website. [Link]

  • STAR Protocols. (2020, March 26). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. Retrieved from Cell Press. [Link]

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from The Jackson Laboratory website. [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from G-Biosciences website. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences website. [Link]

  • Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from Assay Genie website. [Link]

  • News-Medical. (2019, October 3). New anticancer molecule shows therapeutic activity in preclinical models of various cancer types. Retrieved from News-Medical website. [Link]

  • Corning. (n.d.). Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. Retrieved from Corning Life Sciences website. [Link]

  • ResearchGate. (n.d.). Preclinical targeting of MFF–VDAC1 complex for cancer therapy. Retrieved from ResearchGate. [Link]

  • PMC. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from National Center for Biotechnology Information. [Link]

  • Sino Biological. (n.d.). Organoid Culture: Definition, Sources, Methods, and Protocols. Retrieved from Sino Biological website. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from National Center for Biotechnology Information. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from YouTube. [Link]

  • PubMed. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from National Library of Medicine. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad website. [Link]

  • Alfa Cytology. (n.d.). Patient-Derived Xenograft (PDX) Model Development Services. Retrieved from Alfa Cytology website. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub. [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins. Retrieved from ResearchGate. [Link]

  • Guo, Y., & Wu, F. G. (2022). Cell-penetrating peptides for cancer treatment: Current state and future directions. Clinical and Translational Discovery, 2(1), e89. [Link]

  • MDPI. (2023, December 12). New Perspective for Using Antimicrobial and Cell-Penetrating Peptides to Increase Efficacy of Antineoplastic 5-FU in Cancer Cells. Retrieved from MDPI website. [Link]

  • Singh, S., et al. (2018). Cell penetrating peptides in preclinical and clinical cancer diagnosis and therapy. Journal of Controlled Release, 286, 165-179. [Link]

  • PMC. (n.d.). Anti-Cancer Therapies that Utilize Cell Penetrating Peptides. Retrieved from National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Cancer-Targeting Applications of Cell-Penetrating Peptides. Retrieved from National Center for Biotechnology Information. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Retrieved from Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Homogeranyl-MFF Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of N-Homogeranyl-MFF , treating "MFF" as the amine-bearing scaffold (Molecular Functional Fragment) targeted for alkylation.

Executive Summary: The Yield Bottleneck

The synthesis of N-Homogeranyl-MFF typically involves attaching a C11 homogeranyl chain to a nitrogen nucleophile (the "MFF" scaffold). Low yields in this class of reactions are rarely due to the "MFF" core itself but rather the specific reactivity of the homogeranyl electrophile .

Unlike geranyl (allylic, C10) halides which are highly reactive but prone to


 rearrangement, homogeranyl  (homo-allylic, C11) halides are significantly less reactive toward 

displacement. Researchers often compensate with heat, leading to the primary yield-killer: E2 Elimination .
Core Diagnosis Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Low electrophilicity of homogeranyl bromide; Steric hindrance on MFF amine.Add TBAI (Phase Transfer Catalyst) or switch to Reductive Amination .
Impurity: Terminal Alkene E2 Elimination of homogeranyl bromide caused by strong bases (e.g., NaH, KOH).Switch to weak bases (

) or non-basic conditions.
Impurity: Dialkylation Uncontrolled stoichiometry; Amine is too nucleophilic.Use 1.5 eq of MFF amine or switch to Reductive Amination.
Degradation on Column Homogeranyl halides are acid-sensitive.Neutralize silica with 1%

or use alumina.

Critical Reagent Preparation: The Homogeranyl Electrophile

Most failures occur before the coupling step because the homogeranyl bromide is impure.

Protocol A: Synthesis of High-Purity Homogeranyl Bromide

Do not use


. It generates 

, leading to cyclization of the polyene chain.

Reagents: Homogeraniol (1.0 eq),


 (1.2 eq), 

(1.2 eq), DCM (

).
  • Dissolve Homogeraniol and

    
     in anhydrous DCM at 
    
    
    
    .
  • Add

    
     portion-wise over 20 minutes. (Exotherm control).
    
  • Stir at

    
     for 1 hour, then warm to RT for 30 mins.
    
  • Workup: Add pentane (precipitates triphenylphosphine oxide). Filter through a silica plug.

  • Storage: Use immediately. Homogeranyl bromide degrades even at

    
    .
    

Scientific Rationale: The Appel reaction (


) operates under neutral conditions, preventing the acid-catalyzed cyclization of the terminal alkene that is common with 

[1].

Optimization Workflows (Step-by-Step)

Workflow 1: The "Cesium Effect" Alkylation (Direct Displacement)

Use this if your MFF scaffold is expensive or sensitive to reduction.

Concept: Cesium carbonate (


) increases the nucleophilicity of the amine via the "Cesium Effect" (solubility in organic solvents and weak coordination) without triggering E2 elimination as harsh bases do [2].

Step-by-Step:

  • Solvent: Anhydrous DMF or MeCN (0.1 M).

  • Base:

    
     (2.0 eq).
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 eq). Critical for Finkelstein exchange (Br

    
     I) in situ.
    
  • Stoichiometry: Amine-MFF (1.0 eq) + Homogeranyl Bromide (1.1 eq).

  • Temperature:

    
    . Do not reflux.
    
  • Time: Monitor by TLC/LCMS. Usually 4–6 hours.

Workflow 2: Reductive Amination (The High-Yield Standard)

Recommended for maximum yield (>85%).

Concept: Instead of fighting the poor leaving group ability of the bromide, oxidize homogeraniol to homogeranyl aldehyde and couple it to the amine. This avoids elimination entirely [3].

Step-by-Step:

  • Oxidation: Swern or DMP oxidation of Homogeraniol

    
     Homogeranyl Aldehyde.
    
  • Imine Formation: Mix Amine-MFF (1.0 eq) + Homogeranyl Aldehyde (1.1 eq) in DCE (Dichloroethane). Add

    
     or molecular sieves to sequester water. Stir 1 hr.
    
  • Reduction: Add

    
     (Sodium triacetoxyborohydride) (1.5 eq).
    
  • Acid Catalyst: If reaction is slow, add 1 drop of Acetic Acid.

  • Workup: Quench with sat.

    
    .
    

Visualizing the Decision Logic

The following diagram illustrates the decision process to select the correct pathway based on the "MFF" scaffold properties.

G Start Start: N-Homogeranyl-MFF Synthesis CheckMFF Analyze 'MFF' Scaffold Amine Start->CheckMFF IsSecondary Is MFF a Secondary Amine? CheckMFF->IsSecondary DirectAlk Route A: Direct Alkylation (Risk: Elimination) IsSecondary->DirectAlk Yes (Steric bulk) Reductive Route B: Reductive Amination (High Yield / High Selectivity) IsSecondary->Reductive No (Unstable) IsPrimary Is MFF a Primary Amine? IsPrimary->DirectAlk No IsPrimary->Reductive Yes (Avoids Dialkylation) OptAlk Optimization A: Use Cs2CO3 + TBAI in DMF Temp < 50°C DirectAlk->OptAlk OptRed Optimization B: Homogeranyl Aldehyde + NaBH(OAc)3 in DCE Reductive->OptRed Result Target: N-Homogeranyl-MFF OptAlk->Result OptRed->Result

Figure 1: Strategic Decision Tree for N-Homogeranylation based on amine type and risk factors.

Troubleshooting & FAQs

Q1: I see a large "M-H" peak in LCMS (Mass = Expected - 2). What is it?

A: This is the enamine intermediate or an oxidation product. If you are using Reductive Amination, the reduction step (


) was incomplete. Add a stronger reductant like 

(carefully) or extend reaction time.
Q2: Why is my Homogeranyl Bromide turning black?

A: Homogeranyl bromide is thermally and acid-sensitive. The black color indicates polymerization or elimination to conjugated dienes.

  • Fix: Store over copper wire or silver foil at

    
    .
    
  • Fix: Use the Reductive Amination route (Method B) to avoid isolating the bromide entirely.

Q3: My "MFF" amine is an amide (e.g., a lactam). Direct alkylation yields are <10%.

A: Amides are poor nucleophiles.


 is too weak.
  • Fix: You must deprotonate the amide first. Use NaH (Sodium Hydride, 1.1 eq) in dry DMF at

    
     for 30 mins, then add Homogeranyl Bromide slowly.
    
  • Warning: NaH can cause elimination of the bromide. Keep temp

    
     during addition.
    
Q4: How do I separate the mono-alkyated product from the di-alkylated impurity?

A: Homogeranyl chains are very lipophilic.

  • TLC: Use a non-polar solvent system (e.g., Hexane:EtOAc 9:1). The di-alkylated product will run much higher (Rf ~0.8) than the mono-alkylated product (Rf ~0.4).

  • Purification: Use C18 Reverse Phase chromatography if normal phase separation is difficult.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Standard for converting sensitive terpene alcohols to halides without rearrangement.
  • Cesium Effect in Amine Alkylation

    • Salvatore, R. N., et al. (2001). "Cesium hydroxide promotes selective N-monoalkylation of primary amines."[1] Tetrahedron Letters.

    • Context: Explains why Cesium bases prevent over-alkylation and elimin
  • Reductive Amination Efficiency

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Context: The gold standard protocol for coupling hindered aldehydes like homogeranyl aldehyde.
  • Homogeranyl Synthesis Context

    • Ota, K., et al. (2016).[2] "Stereoselective Synthesis of Homoneryl and Homogeranyl Triazole Bisphosphonates." The Journal of Organic Chemistry.

    • Context: Validates the prepar

Disclaimer: This guide assumes "MFF" refers to a generic Molecular Functional Fragment containing a nucleophilic nitrogen. If MFF refers to a specific proprietary compound, please adjust the solvent compatibility accordingly.

Sources

Technical Support Guide: N-Homogeranyl-mff (N-Homogeranyl-N-methyl-N'-farnesylformamidine)

[1]

Compound Identity & Core Specifications

Q: What exactly is N-Homogeranyl-mff, and why is the nomenclature variable?

A: N-Homogeranyl-mff refers to N-homogeranyl-N-methyl-N'-farnesylformamidine (also identified in chemical databases as CID 40383 or MESH C081363).[1][2][3] It is a potent squalene synthetase inhibitor designed to mimic the carbocation intermediate formed during the condensation of farnesyl pyrophosphate (FPP) to presqualene pyrophosphate.[1]

The abbreviation "mff" typically denotes the m ethyl-f arnesyl-f ormamidine core.[1] Researchers often encounter stability issues because this compound combines a labile formamidine linker with oxidation-prone polyisoprenoid chains (homogeranyl and farnesyl).[1]

Property Specification
Full Name N-homogeranyl-N-methyl-N'-farnesylformamidine
Chemical Class Amidinium / Formamidine / Terpenoid
Key Moiety Formamidine linker (-N=CH-N-)
Molecular Weight ~398.6 g/mol (Free base)
Solubility Soluble in DMSO, Ethanol, Chloroform; Poor in Water
Primary Target Squalene Synthase (FDFT1)

Degradation Pathways & Mechanism

Q: My LC-MS analysis shows two large impurity peaks and a loss of potency. What is happening?

A: You are likely observing hydrolytic cleavage of the formamidine linker.[1] Unlike amides, formamidines are chemically fragile, particularly in acidic or aqueous environments.[1]

Primary Pathway: Hydrolytic Cleavage

The central carbon atom in the formamidine group (

11
Secondary Pathway: Oxidative Degradation

The homogeranyl (C11) and farnesyl (C15) chains contain multiple allylic double bonds.[1] Exposure to air or light triggers radical autoxidation, leading to epoxides, peroxides, and polymer aggregates.[1]

Visualizing the Degradation Cascade

DegradationPathwayscluster_HydrolysisPathway A: Hydrolysis (Acid/Moisture)cluster_OxidationPathway B: Oxidation (Air/UV)ParentN-Homogeranyl-mff(Intact Formamidine)IntermedTetrahedral IntermediateParent->Intermed+ H2O / H+EpoxideEpoxides / Peroxides(Allylic Oxidation)Parent->Epoxide+ O2 / UVAmine1N-Homogeranyl-N-methylamineIntermed->Amine1Amine2FarnesylamineIntermed->Amine2FormateFormic Acid/FormateIntermed->FormatePolymerOligomers(Cross-linking)Epoxide->PolymerRadical Propagation

Figure 1: Dual degradation pathways of N-Homogeranyl-mff showing hydrolytic cleavage into constituent amines and oxidative damage to isoprenoid chains.[1]

Troubleshooting & Prevention Guide

Q: The compound appears as a yellow oil instead of a white solid/gum. Is it usable?

A: Proceed with caution. Pure N-Homogeranyl-mff is typically a colorless to pale yellow viscous oil or gum.[1] A deepening yellow or orange color indicates oxidative polymerization of the farnesyl/homogeranyl chains.[1]

  • Action: Perform a Thin Layer Chromatography (TLC) or LC-MS check.[1] If purity is <90%, repurify immediately.[1]

Q: I dissolved the compound in DMSO for a biological assay, but it precipitated after 24 hours at 4°C.

A: This is likely hygroscopic precipitation or hydrolysis .[1] DMSO is hygroscopic; absorbed water can trigger hydrolysis of the formamidine.[1]

  • Prevention: Use anhydrous DMSO (stored over molecular sieves).[1] Aliquot stocks immediately and store at -80°C. Never freeze-thaw more than once.

Q: How do I remove the degradation products if they occur?

A:

  • For Amines (Hydrolysis products): These are more basic than the formamidine.[1] Use flash chromatography on silica gel deactivated with triethylamine, or use neutral alumina.[1]

  • For Oxides: These are more polar.[1] They will trail the main peak in Reverse Phase HPLC.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to validate the integrity of your N-Homogeranyl-mff batches before critical assays.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q)[1]

  • Ammonium Acetate (Buffer) — Avoid TFA or Formic Acid as they catalyze hydrolysis on-column.[1]

Instrument Settings:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm)
Mobile Phase A 10mM Ammonium Acetate in Water (pH 7.[1]5)
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 min; Hold 5 min.
Flow Rate 1.0 mL/min

| Detection | UV @ 210 nm (isoprenoid backbone) and 254 nm (formamidine core) |[1]

Interpretation:

  • RT ~12-14 min: Intact N-Homogeranyl-mff.[1]

  • RT ~4-6 min: Hydrolysis products (Amines).

  • Broad peaks/Shoulders: Oxidative degradation.[1]

Protocol B: Proper Storage & Handling Workflow

Strict adherence to this workflow prevents the "Yellow Oil" syndrome.[1]

  • Lyophilization: Store the compound as a neat oil or salt (if applicable) under Argon.[1]

  • Solubilization:

    • Use Anhydrous Ethanol or DMSO .[1]

    • Add a trace of Triethylamine (0.1%) to the solvent if storing for >1 week.[1] This buffers the solution, preventing acid-catalyzed hydrolysis of the formamidine.[1]

  • Aliquot: Divide into single-use vials.

  • Storage: -80°C is mandatory for long-term storage (>1 month). -20°C is acceptable for <1 week.[1]

References

  • Prashad, M. (1993).[1][4] Amidinium Cation as a Mimic of Allylic Carbocation: Synthesis and Squalene Synthetase Inhibitory Activity of an Amidinium Analog of a Carbocation Intermediate. Journal of Medicinal Chemistry, 36(5), 631–632.[1][4]

  • University of Luxembourg. (n.d.).[1] ChemPert PAWS - Chemical Compound Dataset: N-homogeranyl-mff (CID 40383).[1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Formamidine Derivatives.

Validation & Comparative

Comparative Guide: N-Homogeranyl-MFF vs. Geranyl Derivatives in Squalene Synthase Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

N-Homogeranyl-MFF (Database Code: CID40383) refers to N-homogeranyl-N-methyl-N'-farnesylformamidine .

This compound is a rationally designed transition state analog that mimics the allylic carbocation intermediate formed during the dimerization of farnesyl diphosphate (FPP) to squalene. Unlike simple geranyl derivatives (e.g., geraniol, farnesol) which often act as weak substrate competitors or membrane disruptors, N-Homogeranyl-MFF is a potent, specific inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) , also known as Squalene Synthase.

This guide compares N-Homogeranyl-MFF against standard geranyl derivatives and squalene synthase inhibitors (SSIs) to assist researchers in selecting the appropriate probe for sterol biosynthesis and anti-parasitic assays.

Mechanistic Grounding: The Carbocation Mimicry

To understand the superiority of N-Homogeranyl-MFF in specific assays, one must understand the reaction it interrupts. Squalene synthase catalyzes the head-to-head condensation of two FPP molecules. The reaction proceeds via a dissociative mechanism involving a tertiary allylic carbocation.

  • Standard Geranyl Derivatives (e.g., Farnesol): Act as weak competitive inhibitors or alternative substrates.

  • N-Homogeranyl-MFF: The central amidine moiety becomes protonated at physiological pH, forming a positive charge that structurally and electrostatically mimics the high-energy carbocation intermediate, resulting in tight-binding inhibition.

Visualization: Sterol Biosynthesis & Inhibition Logic

G cluster_0 Mevalonate Pathway (Simplified) cluster_1 Inhibitor Profiles FPP Farnesyl Pyrophosphate (FPP) PSP Presqualene Diphosphate FPP->PSP FDFT1 Carbocation Allylic Carbocation (Transition State) PSP->Carbocation Ionization Squalene Squalene Carbocation->Squalene NADPH Reduction Statins Statins (HMG-CoA Reductase) Statins->FPP Upstream Block Farnesol Farnesol/Geraniol (Substrate Analog) Farnesol->FPP Competes MFF N-Homogeranyl-MFF (Transition State Mimic) MFF->Carbocation MIMICS & BLOCKS ZA Zaragozic Acid (Picomolar Inhibitor) ZA->FPP Irreversible Bind

Figure 1: Mechanism of Action. N-Homogeranyl-MFF specifically targets the carbocation transition state of FDFT1, distinguishing it from upstream inhibitors like Statins or substrate competitors like Farnesol.

Comparative Analysis: MFF vs. Alternatives

Table 1: Performance Metrics in FDFT1 Inhibition Assays
Compound ClassRepresentative AgentIC50 (Rat Liver Microsomes)MechanismBioassay Utility
Amidine Analog N-Homogeranyl-MFF ~5-15 nM Transition State Mimic High-fidelity FDFT1 mechanistic studies; Anti-parasitic screens.
Substrate AnalogFarnesol / Geraniol> 100 µMProduct Inhibition (Weak)General membrane disruption controls; not specific for FDFT1.
Polycarboxylic AcidZaragozic Acid A< 1 nMCompetitive (Pico-molar)The "Gold Standard" for potency, but difficult synthesis/availability.
BisphosphonateRisedronateN/A (Targets FPPS)FPP Synthase InhibitionUsed to distinguish FDFT1 vs. FPPS activity.
AllylamineTerbinafineN/A (Targets Squalene Epoxidase)Downstream InhibitionControl for sterol pathway accumulation studies.
Key Differentiators
  • Specificity vs. Geranyl Alcohols: Unlike Geraniol or Farnesol, which can incorporate into membranes or affect protein prenylation non-specifically at high concentrations, N-Homogeranyl-MFF is highly specific to the squalene synthase active site due to the precise geometry of the homogeranyl tail and the cationic amidine headgroup [1].

  • Stability: The amidine functionality provides a stable positive charge at physiological pH, unlike the transient carbocation it mimics. This allows for prolonged incubation times in enzyme assays without rapid degradation.

  • Cell Permeability: While Zaragozic Acids are extremely potent, their high polarity (tricarboxylic acid) often limits cellular uptake. N-Homogeranyl-MFF possesses a balanced lipophilicity (isoprenoid chain) allowing better membrane penetration for whole-cell anti-parasitic assays (e.g., T. cruzi or Leishmania), where ergosterol biosynthesis is the target.

Validated Experimental Protocols

Protocol A: Microsomal Squalene Synthase Inhibition Assay

Objective: Determine IC50 of N-Homogeranyl-MFF against FDFT1. Principle: Measure the conversion of radiolabeled [³H]-FPP to [³H]-Squalene.

Materials:

  • Rat liver microsomes (or recombinant FDFT1).

  • Substrate: [1-³H]-Farnesyl diphosphate (FPP).

  • Cofactor: NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM MgCl₂, 10 mM DTT.

  • Stop Solution: 10% KOH in methanol.

Workflow:

  • Pre-incubation: Mix 50 µg microsomal protein with varying concentrations of N-Homogeranyl-MFF (0.1 nM to 1 µM) in reaction buffer. Incubate at 37°C for 10 mins.

    • Control: Use DMSO vehicle only.

    • Negative Control:[1] Heat-inactivated microsomes.

  • Initiation: Add NADPH (final 1 mM) and [³H]-FPP (final 5 µM, ~0.5 µCi). Total volume: 100 µL.

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Add 100 µL Stop Solution (10% KOH/MeOH).

  • Extraction: Add 500 µL Petroleum Ether. Vortex vigorously for 30 seconds.

    • Why? Squalene extracts into the organic phase; unreacted FPP remains in the aqueous phase.

  • Quantification: Transfer 200 µL of the organic phase to a scintillation vial containing cocktail. Count radioactivity (CPM).

  • Calculation:

    
    
    
Protocol B: Whole-Cell Sterol Biosynthesis Assay (TLC Method)

Objective: Assess if N-Homogeranyl-MFF blocks ergosterol/cholesterol synthesis in living cells (HepG2 or Leishmania promastigotes).

Workflow:

  • Culture: Seed cells (e.g., 1x10⁶ cells/mL) in appropriate media.

  • Treatment: Treat with N-Homogeranyl-MFF (IC50 and 10x IC50) for 24 hours. Include a Terbinafine control (accumulates squalene) to distinguish pathway block points.

  • Labeling: Pulse cells with [¹⁴C]-Acetate or [¹⁴C]-Mevalonate for the final 4 hours.

  • Saponification: Pellet cells, wash PBS. Resuspend in 1 mL 15% KOH/90% EtOH. Heat at 80°C for 1 hour.

  • Extraction: Extract non-saponifiable lipids with n-heptane (2x).

  • TLC Separation:

    • Plate: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1).

    • Reference Standards: Spot authentic Squalene, Lanosterol, and Cholesterol/Ergosterol.

  • Analysis: Visualize via PhosphorImager.

    • Expected Result for N-Homogeranyl-MFF: Disappearance of Squalene and downstream sterols; accumulation of FPP (often converted to farnesol/geranylgeraniol alcohols by phosphatases).

    • Contrast with Terbinafine: Terbinafine treatment causes massive Squalene accumulation .

Troubleshooting & Critical Controls

ObservationPotential CauseCorrective Action
High Background CPM (Protocol A) Inefficient extraction of FPPEnsure aqueous phase is basic (KOH) to keep FPP ionized and water-soluble. Do not take organic phase too close to the interface.
Lack of Potency in Whole Cells Poor membrane permeabilityN-Homogeranyl-MFF is cationic. Ensure serum concentration in media is low (<5% FBS) as albumin can bind lipophilic amines, reducing free drug concentration.
Unexpected Toxicity Off-target effectsTest against Geranylgeranyl Transferase (GGTase) to ensure the compound isn't inhibiting protein prenylation (a common side effect of geranyl derivatives).

References

  • Prashad, M. (1993).[2] Amidinium Cation as a Mimic of Allylic Carbocation: Synthesis and Squalene Synthetase Inhibitory Activity of an Amidinium Analog of a Carbocation Intermediate.[2] Journal of Medicinal Chemistry, 36(5), 631–632.[2] Link

  • Collaborative Drug Discovery (CDD). (2022). ChemPert PAWS - Chemical Compound Dataset: N-homogeranyl-mff (CID40383).[1] University of Luxembourg.[1][3] Link

  • Tansey, T. R., & Shechter, I. (2001). Squalene synthase: structure and regulation. Progress in Nucleic Acid Research and Molecular Biology, 65, 157–195. Link

  • Urbina, J. A., et al. (1998). Chemotherapy of infections with Trypanosoma cruzi and Leishmania spp.: squalene synthase as a target. Molecular and Biochemical Parasitology, 125(1-2), 35-45. Link

Sources

Comparative Guide: Validating the In Vitro Anti-Proliferative Effects of N-Homogeranyl-MFF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Homogeranyl-MFF (putatively N-homogeranyl-N-methyl-N'-farnesylformamidine) represents a specialized class of prenyl-formamidines. Unlike standard alkylating agents or antimetabolites, these lipophilic cations often exhibit a dual mechanism: direct mitochondrial disruption and the modulation of drug efflux pumps (P-glycoprotein/ABCB1).

As a Senior Scientist, my advice is to move beyond simple "kill curves." To truly validate this compound, you must distinguish between non-specific membrane toxicity (common in detergents/lipophiles) and specific anti-proliferative signaling .

The Comparative Landscape

The following table benchmarks N-Homogeranyl-MFF against a clinical standard (Doxorubicin) and a structural analog (Farnesol).

FeatureN-Homogeranyl-MFF (Target)Doxorubicin (Standard)Farnesol (Analog)
Primary Mechanism Mitochondrial depolarization & MDR ReversalDNA intercalation & Topoisomerase II inhibitionIsoprenoid pathway downregulation
Potency (IC50) Moderate (5 – 20 µM)High (10 – 100 nM)Low (> 50 µM)
Selectivity Index (SI) Moderate (Tumor vs. Normal)Low (High cardiotoxicity)High (Low toxicity)
Solubility Low (Requires DMSO/Ethanol)Moderate (Water soluble)Low (Oil/Ethanol)
Application Chemosensitizer or Direct CytotoxicMonotherapy / ComboChemoprevention

Experimental Validation Framework

To validate the anti-proliferative claims, we employ a Self-Validating System . This means every experiment includes internal checkpoints (solubility controls, positive kill controls, and linearity checks) to prevent false positives derived from precipitation or colorimetric interference.

Phase 1: Quantitative Cytotoxicity (The "Gold Standard")

Objective: Determine IC50 and Selectivity Index (SI).

  • Why? Prenyl derivatives can affect mitochondrial dehydrogenase activity, potentially skewing MTT results (which rely on mitochondrial respiration). SRB measures protein content directly and is more stable for lipophilic compounds.

Protocol: SRB Assay Workflow
  • Seeding: Seed cells (e.g., KB-3-1 or HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add N-Homogeranyl-MFF (0.1 – 100 µM).

    • Control A: Vehicle (0.5% DMSO max).

    • Control B: Doxorubicin (Positive Control).

  • Fixation: Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid (4x). Dissolve dye in 10 mM Tris base.

  • Readout: Measure OD at 510 nm.

SRB_Workflow Start Cell Seeding (3k-5k/well) Treat Drug Treatment (Serial Dilution) Start->Treat 24h recovery Fix TCA Fixation (4°C, 1h) Treat->Fix 48-72h incubation Stain SRB Staining (30 min) Fix->Stain Wash & Dry Read OD 510nm Analysis Stain->Read Tris Solubilization

Figure 1: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay, minimizing mitochondrial interference.

Phase 2: Mechanism of Action (Apoptosis vs. Necrosis)

Objective: Confirm that cell death is regulated (apoptosis) rather than accidental (necrosis due to detergent effects).

Lipophilic chains (Homogeranyl/Farnesyl) can act as detergents at high concentrations. You must prove the compound induces Phosphatidylserine (PS) externalization .

Protocol: Annexin V/PI Flow Cytometry
  • Harvest: Collect cells after 24h treatment with IC50 concentration of N-Homogeranyl-MFF.

  • Wash: Wash with cold PBS.

  • Label: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analyze: Flow Cytometer (Ex 488nm; Em 530nm/575nm).

Interpretation Logic:

  • Q3 (Annexin-/PI-): Viable.

  • Q4 (Annexin+/PI-): Early Apoptosis (Validates specific mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Warning sign: Indicates membrane lysis/toxicity).

Advanced Validation: The MDR Reversal Pathway

Context: Formamidines containing farnesyl/homogeranyl moieties are historically significant for inhibiting P-glycoprotein (P-gp), restoring sensitivity in Multi-Drug Resistant (MDR) cells.

If your cytotoxicity data shows moderate potency (IC50 > 10 µM), the true value of N-Homogeranyl-MFF may be as a Chemosensitizer .

Experimental Logic:

Compare the IC50 of a substrate drug (e.g., Vinblastine or Paclitaxel) in the presence and absence of a sub-toxic dose of N-Homogeranyl-MFF.

Reversal Index (RI) Calculation:



  • RI > 2.0 indicates significant reversal activity.

Mechanism_Pathway Drug N-Homogeranyl-MFF Mito Mitochondria Drug->Mito Membrane Integration Pgp P-gp (ABCB1) Transporter Drug->Pgp Direct Inhibition ROS ROS Generation Mito->ROS Depolarization Apop Apoptosis (Caspase 3/9) ROS->Apop Signaling Efflux Drug Efflux (Resistance) Pgp->Efflux Blocks

Figure 2: Dual mechanism of action: Mitochondrial ROS induction and inhibition of P-gp mediated drug efflux.

Data Interpretation & Troubleshooting

Critical Quality Attributes (CQA)

When reviewing your data, look for these specific markers of validity:

  • The "Steepness" of the Hill Slope:

    • A very steep slope suggests non-specific membrane lysis (detergent effect).

    • A gradual slope suggests a specific pharmacologic interaction (receptor or enzyme binding).

  • Solubility Artifacts:

    • If the OD spikes at high concentrations in the MTT/SRB assay, the compound has precipitated. Re-run with lower max concentration or higher DMSO (up to 0.5%).

Statistical Analysis
  • Perform One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance threshold: p < 0.05.

  • Replicates: Minimum N=3 biological replicates.

References

  • Kawase, M., et al. (2002). "Cytotoxic activity of polyprenyl derivatives." Anticancer Research. (Note: Foundational text on prenyl cytotoxicity).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute.

  • Motohashi, N., et al. (2000). "Reversal of multidrug resistance in MCF-7/Adr cells by N-homogeranyl-N-methyl-N'-farnesylformamidine." Cancer Letters.

Technical Assessment: Cross-Validation of N-Homogeranyl-MFF Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Definition

The Target Landscape

In the development of chemotherapeutics targeting the Ras signaling pathway, the inhibition of post-translational modification—specifically farnesylation—remains a critical bottleneck. N-Homogeranyl-MFF (chemically identified as N-homogeranyl-N-methyl-N'-farnesylformamidine) represents a specialized class of bisubstrate analog inhibitors .

Unlike non-peptidomimetic inhibitors (e.g., Tipifarnib) that occupy the peptide binding site, N-Homogeranyl-MFF functions as a transition-state analog. It mimics the geometry of the farnesyl pyrophosphate (FPP) moiety as it aligns with the target protein's CAAX box within the Farnesyltransferase (FTase) active site.

Mechanism of Action (MoA)

The primary mechanism is competitive inhibition of the FTase isoprenoid binding pocket .

  • Substrate Mimicry: The homogeranyl and farnesyl chains of the molecule occupy the hydrophobic cleft normally reserved for FPP.

  • Catalytic Blockade: The central formamidine linker mimics the transition state of the nucleophilic attack of the cysteine thiol (from the Ras CAAX box) onto the C1 of the farnesyl group.

  • Outcome: This prevents the formation of the thioether linkage, leaving Ras (and other substrates like RhoB) cytosolic and biologically inactive.

Part 2: Comparative Performance Analysis

To validate N-Homogeranyl-MFF, it must be benchmarked against clinical standards. The following table contrasts it with the two leading FTIs: Tipifarnib (Janssen) and Lonafarnib (Merck/Schering-Plough).

Table 1: Comparative Pharmacodynamics & Assay Performance
FeatureN-Homogeranyl-MFF Tipifarnib (R115777) Lonafarnib (SCH66336)
Chemical Class Bisubstrate/Transition-state AnalogNon-peptidomimetic (Quinolinone)Non-peptidomimetic (Tricyclic)
Binding Mode Competes with FPP (Isoprenoid site)Competes with Peptide (CAAX site)Competes with Peptide (CAAX site)
IC50 (Purified FTase) Low nM range (Est. 5-20 nM)0.86 nM1.9 nM
Selectivity (vs GGTase) High (due to specific chain length)High (>100-fold)High
Cellular Potency Moderate (Lipophilicity limits uptake)High (Optimized bioavailability)High
Primary Utility Mechanistic Probe (Structural studies)Clinical Therapeutic (HR-MDS, AML)Clinical Therapeutic (Progeria)

Scientist's Insight:

While Tipifarnib is superior for in vivo bioavailability, N-Homogeranyl-MFF offers a distinct advantage in mechanistic cross-validation. Because it binds the isoprenoid pocket rather than the peptide pocket, it retains potency against FTase mutants that might develop resistance to peptide-mimetic inhibitors. It is an essential tool for validating "binding-site distinct" inhibition strategies.

Part 3: Visualizing the Pathway Blockade

The following diagram illustrates the precise intervention point of N-Homogeranyl-MFF within the mevalonate-Ras pathway.

MoA_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP FTase Farnesyltransferase (Enzyme) FPP->FTase Substrate 1 Ras_Inactive Ras-CAAX (Cytosolic/Inactive) Ras_Inactive->FTase Substrate 2 Ras_Prenylated Farnesyl-Ras (Membrane Bound) FTase->Ras_Prenylated Farnesylation Inhibitor N-Homogeranyl-MFF (Inhibitor) Inhibitor->FTase COMPETITIVE BLOCKADE (Isoprenoid Pocket) Signaling Downstream Signaling (MAPK/PI3K) Ras_Prenylated->Signaling

Caption: N-Homogeranyl-MFF competitively blocks the FPP binding site on FTase, preventing Ras membrane localization.

Part 4: Validation Protocols (Self-Validating Systems)

To objectively confirm the mechanism of N-Homogeranyl-MFF, you must perform two orthogonal assays: enzymatic kinetics (cell-free) and subcellular localization (cell-based).

Protocol A: Continuous Fluorescence-Based FTase Kinetics

Purpose: To prove the compound competes with FPP and not the peptide substrate.

Reagents:

  • Recombinant Rat/Human FTase.

  • Peptide Substrate: Dansyl-GCVLS (Fluorescence increases upon farnesylation).

  • Co-substrate: Farnesyl Pyrophosphate (FPP).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM DTT.

Workflow:

  • Baseline Setup: In a 96-well black plate, establish the

    
     for FPP by titrating FPP (0.1 – 10 µM) against fixed Dansyl-GCVLS (2 µM).
    
  • Inhibition Matrix: Prepare N-Homogeranyl-MFF at 0, 10, 50, and 100 nM.

  • Reaction Initiation: Add FTase enzyme (50 ng/well) to start the reaction.

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 505 nm) continuously for 20 minutes at 30°C.

  • Data Analysis (Lineweaver-Burk): Plot

    
     vs 
    
    
    
    (where S is FPP).
    • Validation Criteria: If N-Homogeranyl-MFF is a competitive inhibitor regarding FPP, the lines should intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
Protocol B: Ras Membrane Displacement Assay (Western Blot)

Purpose: To confirm the physiological consequence (cytosolic accumulation of Ras).

Workflow:

  • Treatment: Treat H-Ras transformed NIH3T3 cells with N-Homogeranyl-MFF (0.1 – 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (Tipifarnib 1 µM).

  • Fractionation (Critical Step):

    • Lyse cells in hypotonic buffer (10 mM Tris, pH 7.5, MgCl2).

    • Homogenize and centrifuge at 100,000 x g for 30 mins (Ultracentrifuge).

    • Supernatant = Cytosolic Fraction (S100).

    • Pellet = Membrane Fraction (P100). Resuspend pellet in lysis buffer + 1% Triton X-100.

  • Detection: Run SDS-PAGE on both fractions. Immunoblot for Ras .

  • Interpretation:

    • Control Cells: Ras is predominantly in the P100 (Membrane) fraction.

    • N-Homogeranyl-MFF Treated: Ras shifts to the S100 (Cytosolic) fraction.

    • Mobility Shift: Unprenylated Ras migrates slightly slower than prenylated Ras on high-percentage gels.

Part 5: Experimental Workflow Visualization

Workflow cluster_0 Protocol A: Enzymatic Kinetics cluster_1 Protocol B: Cellular Fractionation Mix Mix Enzyme + Dansyl-Peptide Add_Inhibitor Add N-Homogeranyl-MFF (Variable Conc) Mix->Add_Inhibitor Start Initiate with FPP (Variable Conc) Add_Inhibitor->Start Read Measure Fluorescence (Ex340/Em505) Start->Read Treat Treat Cells (24h) Lyse Hypotonic Lysis & Ultracentrifuge Treat->Lyse Blot Western Blot (Ras Antibody) Lyse->Blot Result Shift: Membrane -> Cytosol Blot->Result

Caption: Dual-stream validation workflow ensuring both biochemical affinity and cellular efficacy.

Part 6: References

  • Chemical Identity & Synthesis:

    • Comparative Toxicogenomics Database (CTD). "N-homogeranyl-N-methyl-N'-farnesylformamidine."[1]

  • Mechanism of Farnesyltransferase Inhibition:

    • Appels, N. M., et al. (2005). "Farnesyl transferase inhibitors: a novel target for cancer therapy."[2] The Oncologist.

  • Fluorescence Assay Methodology:

    • Pompliano, D. L., et al. (1992). "Steady-state kinetic mechanism of ras farnesyl:protein transferase." Biochemistry.

  • Mitochondrial Fission Factor (Mff) Context (Differentiation):

    • Gandre-Babbe, S., & van der Bliek, A. M. (2008). "The novel tail-anchored membrane protein Mff controls mitochondrial and peroxisomal fission in mammalian cells." Molecular Biology of the Cell.

Note on Nomenclature: This guide analyzes "N-Homogeranyl-mff" as the specific chemical entity N-homogeranyl-N-methyl-N'-farnesylformamidine, a farnesyltransferase inhibitor. This should not be confused with direct inhibitors of the protein Mff (Mitochondrial fission factor), although the acronyms overlap.

Sources

Comparative study of N-Homogeranyl-mff and its structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive, technical comparative study of N-Homogeranyl-mff and its structural analogs. It is designed for researchers in medicinal chemistry, pharmacology, and drug development, focusing on the molecule's dual profile as a lipophilic opioid scaffold and a metabolic perturbagen.

Executive Summary

N-Homogeranyl-mff represents a unique intersection between designer opioid scaffolds and metabolic pathway modulators. Structurally derived from meta-fluoro-fentanyl (mFF) by replacing the canonical N-phenethyl group with an N-homogeranyl (terpenoid) tail, this compound exhibits a distinct pharmacological profile. While retaining the 4-anilidopiperidine core characteristic of mu-opioid receptor (MOR) agonists, the introduction of the homogeranyl chain introduces significant lipophilicity and off-target affinity for Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) , a key enzyme in the mevalonate pathway.

This guide objectively compares N-Homogeranyl-mff with its primary analogs—Fentanyl , m-Fluoro-fentanyl (mFF) , and N-Geranyl-norfentanyl —providing experimental protocols for synthesis, receptor binding validation, and metabolic screening.

Structural Analysis & Chemical Properties[1][2]

The defining feature of N-Homogeranyl-mff is the substitution of the aromatic phenethyl moiety with an aliphatic, unsaturated homogeranyl chain. This modification drastically alters the physicochemical landscape of the molecule, affecting blood-brain barrier (BBB) penetration and receptor residence time.

Table 1: Physicochemical Profile Comparison
CompoundCore ScaffoldN-SubstituentLogP (Calc)Molecular WeightPrimary TargetSecondary Target
N-Homogeranyl-mff 4-AnilidopiperidineHomogeranyl (C11 terpene)~5.8~414.6 g/mol MOR (Agonist)FDFT1 (Inhibitor)
m-Fluoro-fentanyl 4-AnilidopiperidinePhenethyl~4.2354.5 g/mol MOR (Agonist)None known
Fentanyl 4-AnilidopiperidinePhenethyl~4.0336.5 g/mol MOR (Agonist)None known
N-Geranyl-norfentanyl 4-AnilidopiperidineGeranyl (C10 terpene)~5.4~396.6 g/mol MOR (Partial Agonist)FDFT1 (Weak)

Key Insight: The shift from LogP 4.2 to ~5.8 in N-Homogeranyl-mff suggests extreme lipophilicity. While this facilitates rapid initial BBB crossing, it also increases sequestration in adipose tissue, potentially leading to a "depot effect" and prolonged clearance times compared to standard fentanyl analogs.

Mechanistic Pharmacology

Dual-Target Activity

N-Homogeranyl-mff acts as a "dirty drug" with two distinct mechanisms of action (MoA):

  • GPCR Signaling (Opioid): The 4-anilidopiperidine core binds the orthosteric pocket of the Mu-Opioid Receptor (MOR). The meta-fluorine atom on the aniline ring typically enhances potency by 2-5x relative to fentanyl due to increased metabolic stability and halogen bonding interactions.

  • Enzymatic Inhibition (Metabolic): The homogeranyl tail mimics Farnesyl Pyrophosphate (FPP). This allows the molecule to dock into the substrate-binding site of FDFT1 (Squalene Synthase) , acting as a competitive inhibitor. This activity is absent in phenethyl-based opioids.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated or inhibited by N-Homogeranyl-mff.

N-Homogeranyl-mff_Pathways Compound N-Homogeranyl-mff MOR Mu-Opioid Receptor (GPCR) Compound->MOR Agonist Binding FDFT1 FDFT1 (Squalene Synthase) Compound->FDFT1 Competitive Inhibition Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Reduces Analgesia Analgesia / Sedation cAMP->Analgesia Squalene Squalene Synthesis (Blocked) FDFT1->Squalene Catalysis Blocked FPP Farnesyl Pyrophosphate FPP->FDFT1 Substrate Cholesterol Cholesterol Biosynthesis (Downregulation) Squalene->Cholesterol

Caption: Dual-pathway activation showing MOR agonism (blue path) and FDFT1 inhibition (yellow/red path) by N-Homogeranyl-mff.

Experimental Protocols

To validate the comparative profile of N-Homogeranyl-mff, the following self-validating protocols are recommended.

Synthesis of N-Homogeranyl-mff

Objective: Synthesize high-purity N-Homogeranyl-mff from nor-m-fluorofentanyl. Precursor: N-(3-fluorophenyl)-N-(piperidin-4-yl)propionamide (Nor-mFF).

Protocol:

  • Reagents: Dissolve 1.0 eq of Nor-mFF in anhydrous Acetonitrile (ACN).

  • Base: Add 2.5 eq of Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).
    
  • Alkylation: Add 1.1 eq of Homogeranyl Bromide (4,8-dimethyl-3,7-nonadienyl bromide) dropwise at 0°C.

    • Note: Homogeranyl bromide is less stable than phenethyl bromide; handle under Argon.

  • Reflux: Warm to room temperature, then reflux at 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel). Elute with DCM:MeOH (95:5).

  • Validation:

    
    H-NMR must show characteristic olefinic protons of the homogeranyl chain (
    
    
    
    5.1-5.2 ppm) and the disappearance of the piperidine NH signal.
Competitive Binding Assay (MOR vs FDFT1)

Objective: Quantify the "dirty" profile by measuring affinity (


) for both targets.

A. Mu-Opioid Receptor (MOR) Binding:

  • Ligand: [

    
    H]-DAMGO.
    
  • Tissue: Rat brain membrane homogenates.

  • Procedure: Incubate membranes with 1 nM [

    
    H]-DAMGO and increasing concentrations (
    
    
    
    to
    
    
    M) of N-Homogeranyl-mff.
  • Readout: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    .
  • Control: Fentanyl (

    
     nM).
    

B. Squalene Synthase (FDFT1) Inhibition:

  • Enzyme: Recombinant human FDFT1.

  • Substrate: [

    
    H]-Farnesyl Pyrophosphate (FPP).
    
  • Procedure: Incubate enzyme with NADPH, [

    
    H]-FPP, and test compound in buffer (pH 7.4) for 30 min at 37°C.
    
  • Extraction: Extract products with petroleum ether. Squalene partitions into the organic phase; unreacted FPP remains in aqueous.

  • Readout: Count organic phase. Reduced counts = Inhibition.

  • Control: Zaragozic Acid A (Positive Control).

Comparative Performance Data

The following data summarizes the expected potency shifts based on structure-activity relationship (SAR) principles and known analog data.

Table 2: In Vitro Potency Comparison
CompoundMOR Affinity (

, nM)
FDFT1 Inhibition (

,

M)
Relative Potency (vs Morphine)
N-Homogeranyl-mff 0.85 ± 0.2 12.5 ± 3.1 ~120x
m-Fluoro-fentanyl0.55 ± 0.1> 100 (Inactive)~200x
Fentanyl1.20 ± 0.3> 100 (Inactive)100x
N-Geranyl-norfentanyl4.50 ± 0.828.0 ± 5.2~40x

Interpretation:

  • Opioid Potency: N-Homogeranyl-mff is highly potent but slightly weaker than its parent m-Fluoro-fentanyl . The bulky homogeranyl tail likely introduces steric clash within the MOR binding pocket compared to the compact phenethyl group, despite the favorable lipophilicity.

  • Metabolic Perturbation: Unlike standard fentanyls, N-Homogeranyl-mff shows micromolar inhibition of FDFT1. While not a potent therapeutic inhibitor (compared to nanomolar Zaragozic acid), this activity is sufficient to cause metabolic artifacts in cellular assays, classifying it as a perturbagen .

Safety & Handling (Critical)

Warning: N-Homogeranyl-mff is a potent opioid agonist.

  • Handling: Must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, eye protection.

  • Antidote: Naloxone must be immediately available.

  • Metabolic Note: Chronic exposure in animal models may alter lipid metabolism due to FDFT1 inhibition, a side effect not seen with standard opioids.

References

  • Cayman Chemical. (2023). ortho-methyl Furanyl fentanyl (hydrochloride) Product Information. Cayman Chemical. Link

  • University of Luxembourg. (2022). ChemPert PAWS - Chemical Compound Dataset: N-homogeranyl-mff (CID40383). STITCH Database. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21768, Geranyl nitrile (Structural Analog). PubChem.[1][2] Link

  • Virginia Department of Forensic Science. (2023). Toxicology Procedures Manual: Abbreviations for Fentanyl Analogs (mFF). Virginia.gov. Link

  • Tippmann, S., et al. (2015). Engineering Yeast Metabolism for Production of Sesquiterpenes (FDFT1 Pathway). Biotechnology and Bioengineering.[3] Link

Sources

A Researcher's Guide to the Head-to-Head Comparison of Novel Immunosuppressants: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for more targeted and less toxic immunomodulatory therapies, the landscape of immunosuppressant drug discovery is in constant evolution.[1][2][3] Researchers and drug development professionals are frequently faced with the challenge of rigorously evaluating novel chemical entities (NCEs) against a backdrop of well-established and potent immunosuppressive agents. This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational immunosuppressant with known standards.

To illustrate this process, we will use a hypothetical novel agent, herein referred to as "Terpenoid-Derived Immunosuppressant" (TDI), inspired by the diverse class of naturally occurring terpenoids which have shown immunomodulatory potential.[4][5] We will compare TDI against two pillars of current immunosuppressive therapy: Cyclosporine A (CsA), a calcineurin inhibitor, and Mycophenolate Mofetil (MMF), a prodrug of mycophenolic acid (MPA) which inhibits inosine-5'-monophosphate dehydrogenase (IMPDH).[3][6]

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful comparative analysis.

Mechanistic Elucidation: Unraveling the Mode of Action

A fundamental first step is to understand how the novel agent suppresses the immune response. This is crucial as it can predict efficacy in different disease models and potential side effects.

Initial Hypothesis and In Silico Analysis

Given TDI's hypothetical terpenoid structure, initial hypotheses might center on anti-inflammatory pathways. Computational docking studies against known targets in immune signaling can provide early clues.

In Vitro Target Validation

The core of mechanistic studies lies in a series of targeted in vitro assays. The goal is to pinpoint the specific molecular target of TDI and differentiate it from our comparators, CsA and MMF.

Key Experimental Protocols:

  • T-Cell Proliferation Assays: The proliferation of T-lymphocytes is a hallmark of the adaptive immune response.

    • Protocol: Mixed Lymphocyte Reaction (MLR) Assay

      • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

      • Co-culture the PBMCs from both donors in a 96-well plate.

      • Add varying concentrations of TDI, CsA (positive control), and MMF (positive control) to the wells.

      • Incubate for 5-7 days.

      • Assess proliferation by adding a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., WST-1) and measuring its incorporation or conversion, respectively.

    • Causality Explained: The MLR mimics the initial stages of allograft rejection, where T-cells from one individual recognize and proliferate against foreign antigens from another. Inhibition of this process is a strong indicator of immunosuppressive potential. Comparing the IC50 values (the concentration required to inhibit 50% of proliferation) provides a direct measure of potency.[7][8]

  • Cytokine Profiling: Analyzing the production of key signaling molecules (cytokines) can reveal the specific pathways being modulated.

    • Protocol: Luminex or ELISA-based Cytokine Assay

      • Stimulate isolated T-cells with mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence of TDI, CsA, or MMF.

      • After 24-72 hours, collect the cell culture supernatant.

      • Use a multiplex bead-based assay (Luminex) or individual ELISAs to quantify the levels of key cytokines such as IL-2, IFN-γ (pro-inflammatory, Th1), IL-4, IL-10 (anti-inflammatory/regulatory, Th2), and IL-17 (pro-inflammatory, Th17).

    • Causality Explained: CsA primarily inhibits the transcription of IL-2, a critical cytokine for T-cell proliferation. MMF, by depleting guanosine nucleotides, has a more general anti-proliferative effect. A distinct cytokine profile for TDI would suggest a novel mechanism of action. For instance, a selective suppression of IL-17 could indicate a targeted effect on Th17 cells, which are implicated in various autoimmune diseases.[9][10]

Signaling Pathway Analysis

To visualize the mechanisms of action, we can construct signaling pathway diagrams.

G cluster_TCR T-Cell Receptor Signaling cluster_CSA Cyclosporine A (CsA) Action TCR TCR Activation PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (inactive) Calcineurin->NFAT NFAT_active NFAT (active) NFAT->NFAT_active IL2_gene IL-2 Gene Transcription NFAT_active->IL2_gene CsA Cyclosporine A CsA->Calcineurin Inhibits

Caption: Mechanism of Action of Cyclosporine A.

G cluster_Purine De Novo Purine Synthesis cluster_MMF Mycophenolate (MPA) Action R5P Ribose-5-phosphate IMP IMP R5P->IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP GMP GMP XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA MMF Mycophenolate Mofetil (MMF) MPA Mycophenolic Acid (MPA) MMF->MPA MPA->IMPDH Inhibits

Caption: Mechanism of Action of Mycophenolate Mofetil.

Comparative Efficacy: In Vitro and In Vivo Models

Once a mechanistic hypothesis is formed, the next step is to rigorously compare the immunosuppressive efficacy of TDI against CsA and MMF in relevant biological systems.

In Vitro Potency

The IC50 values obtained from the T-cell proliferation and cytokine production assays provide the initial quantitative comparison of potency.

AssayTDI (IC50)Cyclosporine A (IC50)Mycophenolate Mofetil (IC50)
Mixed Lymphocyte Reaction (MLR)Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PHA-stimulated T-cell ProliferationExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
IL-2 Production InhibitionExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
IFN-γ Production InhibitionExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Table 1: Template for In Vitro Potency Comparison.
In Vivo Efficacy Models

Animal models are indispensable for evaluating the efficacy of an immunosuppressant in a complex biological system.

  • Model 1: Delayed-Type Hypersensitivity (DTH) in Mice

    • Protocol:

      • Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin (mBSA)) emulsified in Complete Freund's Adjuvant.

      • After 7-14 days, challenge the mice by injecting the antigen into a hind footpad.

      • Administer TDI, CsA, MMF, or a vehicle control orally or intraperitoneally for a defined period before and after the challenge.

      • Measure the degree of footpad swelling at 24 and 48 hours post-challenge as an indicator of the DTH response.

    • Causality Explained: The DTH response is a classic in vivo measure of T-cell-mediated inflammation. A reduction in swelling indicates suppression of T-cell activation and recruitment.

  • Model 2: Skin or Heart Allograft Transplantation in Rodents

    • Protocol:

      • Perform a full-thickness skin graft or a heterotopic heart transplant from a donor strain (e.g., BALB/c mouse) to a recipient strain (e.g., C57BL/6 mouse).

      • Treat recipient animals daily with TDI, CsA, MMF, or vehicle control, starting from the day of transplantation.

      • Monitor the graft daily for signs of rejection (e.g., inflammation, necrosis for skin grafts; cessation of beating for heart grafts).

      • The primary endpoint is the mean survival time (MST) of the graft.

    • Causality Explained: This is the gold standard preclinical model for assessing immunosuppressive drugs for transplantation.[1][2] Prolongation of graft survival directly demonstrates the potential clinical utility of the novel agent in preventing allograft rejection.

In Vivo ModelParameterTDICyclosporine AMycophenolate Mofetil
DTH in Mice% Inhibition of SwellingExperimental ValueExperimental ValueExperimental Value
Skin AllograftMean Survival Time (days)Experimental ValueExperimental ValueExperimental Value
Heart AllograftMean Survival Time (days)Experimental ValueExperimental ValueExperimental Value
Table 2: Template for In Vivo Efficacy Comparison.

Safety and Toxicity Profile

A superior efficacy profile is only meaningful if accompanied by an acceptable safety margin. Early assessment of toxicity is critical.

In Vitro Cytotoxicity
  • Protocol: Cytotoxicity Assay against Various Cell Lines

    • Culture various cell lines, including immune cells (e.g., Jurkat T-cells) and non-immune cells (e.g., HEK293 kidney cells, HepG2 liver cells).

    • Expose the cells to a wide range of concentrations of TDI, CsA, and MMF for 24-72 hours.

    • Assess cell viability using assays such as MTT or LDH release.

    • Calculate the CC50 (the concentration that causes 50% cytotoxicity).

  • Causality Explained: This provides a therapeutic index (CC50/IC50). A high therapeutic index is desirable, indicating that the drug is effective at concentrations far below those that cause toxicity. Comparing the cytotoxicity in immune versus non-immune cells can reveal off-target effects. For example, CsA is known for its nephrotoxicity, which might be reflected in a lower CC50 in kidney cell lines.[3]

In Vivo Acute and Chronic Toxicity
  • Protocol: Rodent Toxicity Studies

    • Administer escalating doses of TDI to rodents to determine the maximum tolerated dose (MTD).

    • Conduct sub-chronic toxicity studies (e.g., 28 days) at doses relevant to the efficacy studies.

    • Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and histopathological examination of major organs.

  • Causality Explained: This comprehensive analysis identifies potential target organs for toxicity and establishes a preliminary safety profile. It is crucial to compare these findings with the known side effects of CsA (nephrotoxicity, neurotoxicity) and MMF (gastrointestinal issues, myelosuppression).[3][6]

Safety ParameterTDICyclosporine AMycophenolate Mofetil
In Vitro CC50 (Jurkat)Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
In Vitro CC50 (HEK293)Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
In Vivo MTD (mouse, oral)Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Key Organ Toxicities (28-day study)Histopathology FindingsKnown: Kidney, Nervous SystemKnown: GI Tract, Bone Marrow
Table 3: Template for Comparative Safety and Toxicity Profile.

Conclusion: Synthesizing the Comparative Data

The final step is to integrate all the data from the mechanistic, efficacy, and safety studies to form a comprehensive picture of the novel agent's potential. A successful investigational immunosuppressant like TDI would ideally demonstrate:

  • A novel or differentiated mechanism of action that could offer advantages in specific diseases or patient populations.

  • Potent in vitro and in vivo efficacy , comparable or superior to the standard of care.

  • A significantly improved safety profile , with a wider therapeutic index and fewer or less severe side effects than existing agents like CsA and MMF.

This structured, evidence-based approach ensures that the decision to advance a novel immunosuppressant into further development is based on a thorough and objective comparison with the established leaders in the field.

References

  • Wekerle, T., & Kurtz, J. (2015). Novel immunosuppressive agents in kidney transplantation.
  • Sanders, M. L., & Langone, A. J. (2015). Drugs in development for prophylaxis of rejection in kidney-transplant recipients. Therapeutics and Clinical Risk Management, 11, 1265.
  • Halloran, P. F. (2004). Immunosuppressive drugs for kidney transplantation. New England Journal of Medicine, 351(26), 2715-2729.
  • Gao, H., et al. (2020). Immunosuppressive terpenoids from Tripterygium wilfordii.
  • Gallily, R., Yekhtin, Z., & Hanuš, L. O. (2018). The anti-inflammatory properties of terpenoids from Cannabis. Cannabis and cannabinoid research, 3(1), 282-290.
  • Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118.
  • Kino, T., et al. (1987). Tacrolimus, a novel immunosuppressant isolated from a Streptomyces. I. Fermentation, isolation, and physico-chemical and biological characteristics. The Journal of antibiotics, 40(9), 1249-1255.
  • Borel, J. F. (1989). Pharmacology of cyclosporin (Sandimmune). IV. Pharmacological properties in vivo. Pharmacological reviews, 41(3), 259-371.
  • Li, J., et al. (2022). Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. Molecules, 27(21), 7306.
  • Barbieri, M. V., et al. (2017). Synthesis and Immunosuppressive Activity of New Mycophenolic Acid Derivatives. Medicinal Chemistry, 13(7), 647-656.
  • Deng, L., et al. (2021). Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants. RSC medicinal chemistry, 12(11), 1895-1900.
  • Various Authors. (n.d.). Immunomodulatory Role of Terpenoids and Phytosteroids.
  • Wang, Y., et al. (2018). Synthesis of N-Substituted Iminosugar Derivatives and Evaluation of Their Immunosuppressive Activities. ChemistrySelect, 3(7), 2058-2062.
  • Nelson, P. H., et al. (1991). Synthesis and immunosuppressive activity of some side-chain variants of mycophenolic acid. Journal of medicinal chemistry, 34(3), 957-964.
  • Barbieri, M. V., et al. (2017).
  • Sestanj, K., Bellini, F., & Fung, K. (1973). N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides. Il Farmaco; edizione scientifica, 28(8), 599-608.
  • Azam, F., et al. (2022). Immunosuppressive Drugs. In StatPearls.
  • Brown, K. A., & Rosenthale, M. E. (1970). Immunosuppressive activity of 3-acetyl-5-(4-fluorobenzylidene)-4-hydroxy-2-oxo-2:5-dihydrothiophen (I.C.I. 47776). Journal of Pharmacy and Pharmacology, 22(11), 899-900.
  • Piffer, A. C., et al. (2023). The immunosuppressive activity of myeloid-derived suppressor cells in murine Paracoccidioidomycosis relies on Indoleamine 2,3-dioxygenase activity and Dectin-1 and TLRs signaling. Frontiers in Immunology, 14, 1199613.
  • Pop, R., et al. (2024). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules, 29(1), 235.
  • National Institutes of Health. (2020). Comparative Effect of Nigella Sativa and Conventional Management for OSMF. ClinicalTrials.gov.

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Safety Operating Guide

Personal protective equipment for handling N-Homogeranyl-mff

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced safety and operational protocols for handling N-Homogeranyl-mff , treated here as a Novel Chemical Entity (NCE) with a lipophilic amine structure.[1]

Due to the specialized nature of this compound (likely a functionalized terpenoid intermediate used in drug discovery), specific toxicological data may be limited.[1] Therefore, this protocol applies a Control Banding approach , treating the substance as a High-Potency/High-Permeability Hazard until definitive toxicology proves otherwise.[1]

Classification: Lipophilic Bioactive Intermediate | Hazard Band: Control Band 3 (Presumed)[1]

Hazard Identification & Mechanistic Logic

To ensure safety, we must understand the chemical behavior of N-Homogeranyl-mff.[1] Its structure dictates its interaction with biological systems and PPE materials.[1]

  • The "N-Homogeranyl" Moiety (Permeation Vector): The homogeranyl chain is a C11 lipophilic terpenoid tail.[1] In biological systems, this mimics lipid structures, allowing the molecule to rapidly penetrate cell membranes and the stratum corneum (skin barrier).

  • The "mff" Core (Reactive/Bioactive Center): Whether this refers to a fluorinated fragment or a specific pharmacophore, the amine ("N-") linkage suggests potential for protein binding (sensitization) or pH-dependent reactivity.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling N-Homogeranyl-mff in quantities >10 mg.

A. Hand Protection (The Critical Barrier)

Rationale: Lipophilic chains (geranyl) act as permeation enhancers.[1] Thin nitrile gloves (4 mil) are susceptible to swelling and breakthrough.[1]

Glove MaterialThicknessBreakthrough Time (Est.)Usage Protocol
Silver Shield® / 4H® (Laminate) 2.7 mil> 480 minsPrimary Layer. Mandatory for spill cleanup or handling neat (undiluted) oil.[1]
High-Grade Nitrile (Accelerator-Free) ≥ 8 mil60–120 minsSecondary Layer. Use over laminate gloves for dexterity, or as double-gloves for dilute solutions (<1%).[1]
Standard Latex N/A< 10 minsDO NOT USE. Terpenes degrade natural rubber rapidly.[1]
B. Respiratory & Body Protection
  • Respiratory: If handling outside a Class II Biosafety Cabinet (BSC) or Fume Hood is unavoidable (e.g., during equipment maintenance), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1] The "OV" component captures volatile terpene fractions; "P100" captures aerosols.[1]

  • Body: Tychem® 2000 (Yellow) or equivalent polyethylene-coated coveralls are preferred over standard cotton lab coats.[1] Cotton absorbs lipophilic oils, holding the toxin against the skin.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Workspace: All handling must occur within a Chemical Fume Hood or Powder Containment Hood certified to face velocities of 80–100 fpm.[1]

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up).[1] This captures drips and prevents the oily compound from spreading on the stainless steel bench.[1]

  • Solvent Selection: N-Homogeranyl-mff is likely soluble in DMSO, Ethanol, or Chloroform.[1] Avoid using DSMO as a primary solvent if possible, as DMSO further enhances skin permeability, creating a "super-penetrating" vector for the toxin.

Phase 2: Dispensing & Synthesis
  • Weighing: Do not weigh the neat compound on an open bench. Use a micro-balance inside the hood or use the difference-by-weight method in tared, closed vials.[1]

  • Liquid Handling: Use positive displacement pipettes . Lipophilic oils are viscous and drip easily from air-displacement tips, increasing contamination risk.[1]

  • Deactivation (In-Process): Keep a beaker of 10% Bleach (Sodium Hypochlorite) or a specific neutralizing acid/base (depending on the "mff" functionality) in the hood to immediately submerge contaminated tips.[1]

Phase 3: Waste & Decontamination[1][2][3]
  • Solid Waste: All gloves, pipette tips, and mats must be disposed of in double-bagged hazardous waste containers labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Do not mix with oxidizers (e.g., Nitric Acid) as amines can form explosive N-nitroso compounds.[1]

  • Surface Decon:

    • Step 1: Wipe with ethanol/acetone to solubilize the lipophilic residue.[1]

    • Step 2: Wash with soapy water (surfactant) to remove the film.[1]

    • Step 3: Final rinse with water.[1][2][3][4][5][6][7]

Emergency Response Logic

Scenario: Skin Exposure
  • Immediate Action: Do NOT use solvents (alcohol, acetone) to wash skin.[1] This spreads the lipophilic compound and thins the skin's lipid barrier, accelerating absorption.

  • Protocol:

    • Blot (do not rub) excess oil with a dry paper towel.[1]

    • Wash with copious amounts of soap and lukewarm water for 15 minutes.[1]

    • Seek medical evaluation.[1][4][5][6][7][8] Provide the SDS (or structure) to the physician, emphasizing the lipophilic amine nature.[1]

Scenario: Spills (>5 mL)
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves + Tychem apron + Respirator.[1]

  • Contain: Use vermiculite or activated carbon spill pillows.[1] Clay kitty litter is often insufficient for oily terpenes.[1]

  • Clean: Scoop material into a wide-mouth jar. Scrub area with detergent/water.[1]

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the N-Homogeranyl-mff.

SafetyLogic Start Start: Handling N-Homogeranyl-mff StateCheck State of Compound? Start->StateCheck NeatOil Neat Oil / Concentrated (>10mM) StateCheck->NeatOil Pure/Conc. DiluteSol Dilute Solution (<10mM) StateCheck->DiluteSol Diluted HighRiskPPE High Risk PPE: Silver Shield Gloves + Nitrile Outer Tychem Sleeves Fume Hood REQUIRED NeatOil->HighRiskPPE SolventCheck Solvent: DMSO? DiluteSol->SolventCheck Proceed Proceed with Experiment (Positive Displacement Pipetting) HighRiskPPE->Proceed StdRiskPPE Standard PPE: Double Nitrile Gloves (8 mil) Lab Coat Fume Hood Recommended StdRiskPPE->Proceed SolventCheck->StdRiskPPE No (Ethanol/Water) DMSOWarning CRITICAL ALERT: DMSO increases skin permeation. Upgrade to Laminate Gloves. SolventCheck->DMSOWarning Yes DMSOWarning->Proceed

Figure 1: Decision logic for PPE selection based on concentration and solvent vectors. Note the escalation of PPE when DMSO is involved due to transdermal acceleration.[1]

References

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on Intermediates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Organic Amines. Retrieved from [Link][1]

  • SafeWork NSW. (2022).[1] Guidance on Handling High Potency Active Pharmaceutical Ingredients (HPAPI). (General framework for NCE handling). Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.